[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid [Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448731
InChI: InChI=1S/C9H11NO3S/c1-10(6-9(12)13)5-7(11)8-3-2-4-14-8/h2-4H,5-6H2,1H3,(H,12,13)
SMILES: CN(CC(=O)C1=CC=CS1)CC(=O)O
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol

[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13448731

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid -

Specification

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name 2-[methyl-(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid
Standard InChI InChI=1S/C9H11NO3S/c1-10(6-9(12)13)5-7(11)8-3-2-4-14-8/h2-4H,5-6H2,1H3,(H,12,13)
Standard InChI Key ZDQLCKBSAWKODW-UHFFFAOYSA-N
SMILES CN(CC(=O)C1=CC=CS1)CC(=O)O
Canonical SMILES CN(CC(=O)C1=CC=CS1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid (IUPAC: 2-[methyl-(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid) is a heterocyclic organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol . The compound features a thiophene ring linked to a ketone group, which is further connected to a methyl-substituted aminoacetic acid moiety. Its structure is characterized by the following key components:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur.

  • Ketone group: A carbonyl group (C=O) bridging the thiophene and ethylamine segments.

  • Aminoacetic acid backbone: A glycine derivative with a methyl substituent on the nitrogen atom.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₉H₁₁NO₃S
Molecular Weight213.26 g/mol
IUPAC Name2-[methyl-(2-oxo-2-thiophen-2-ylethyl)amino]acetic acid
SMILESCN(CC(=O)C1=CC=CS1)CC(=O)O
InChI KeyZDQLCKBSAWKODW-UHFFFAOYSA-N
Synonyms1353979-79-9; DB-225360

Spectroscopic Characterization

The compound’s structure has been validated through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Thiophene protons: δ 7.70–7.20 (multiplet, aromatic H).

    • Methylamino group: δ 3.10 (s, N–CH₃).

    • Acetic acid protons: δ 3.90–3.70 (m, CH₂COO).

  • ¹³C NMR:

    • Carbonyl carbons: δ 170–175 (C=O).

    • Thiophene carbons: δ 125–140 (aromatic C).

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C–N stretch).

Mass Spectrometry

  • ESI-TOF-MS: Observed [M+H]⁺ peak at m/z 213.26, consistent with the molecular formula .

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